![molecular formula C62H104N2O2S2 B13122508 2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13122508.png)
2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a conjugated organic compound that belongs to the class of diketopyrrolopyrrole (DPP) derivatives. These compounds are known for their excellent optoelectronic properties, making them valuable in various applications such as organic photovoltaics, organic field-effect transistors, and light-emitting diodes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the following steps:
Formation of the DPP Core: The diketopyrrolopyrrole core is synthesized through a condensation reaction between a nitrile and a diketone.
Introduction of Thiophene Units: Thiophene units are introduced via a Stille coupling reaction, which involves the use of a palladium catalyst.
Attachment of Alkyl Chains: The long alkyl chains (2-decyltetradecyl) are attached to the DPP core through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopyrrolopyrrole-based quinones.
Reduction: Reduction reactions can convert the diketopyrrolopyrrole core to its corresponding dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation is typically carried out using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Diketopyrrolopyrrole-based quinones.
Reduction: Dihydro derivatives of diketopyrrolopyrrole.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications:
Organic Photovoltaics: Used as a donor material in organic solar cells due to its high charge mobility and stability.
Organic Field-Effect Transistors: Employed as a semiconductor material in OFETs for its excellent charge transport properties.
Light-Emitting Diodes: Utilized in OLEDs for its strong fluorescence and high quantum yield.
Biological Imaging: Explored for use in biological imaging due to its fluorescence properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its ability to transport charge efficiently. The compound’s conjugated structure allows for delocalization of electrons, facilitating charge mobility. In organic photovoltaics, it acts as a donor material, transferring electrons to an acceptor material, thereby generating an electric current .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(2,5-bis(3-alkylthiophene-2-yl)thieno[3,2-b]thiophene): Similar in structure but with different alkyl chains and thiophene units.
Poly(2,2’-[2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl]dithiophene-5,5’-diyl-alt-2,2’-bithiophene-5,5’-diyl): Another DPP-based polymer with different side chains.
Uniqueness
2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is unique due to its specific combination of long alkyl chains and thiophene units, which provide it with superior solubility, processability, and optoelectronic properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C62H104N2O2S2 |
|---|---|
Poids moléculaire |
973.6 g/mol |
Nom IUPAC |
2,5-bis(2-decyltetradecyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C62H104N2O2S2/c1-5-9-13-17-21-25-27-31-35-39-45-53(43-37-33-29-23-19-15-11-7-3)51-63-59(55-47-41-49-67-55)57-58(61(63)65)60(56-48-42-50-68-56)64(62(57)66)52-54(44-38-34-30-24-20-16-12-8-4)46-40-36-32-28-26-22-18-14-10-6-2/h41-42,47-50,53-54H,5-40,43-46,51-52H2,1-4H3 |
Clé InChI |
LLVLNVSQNUMIKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
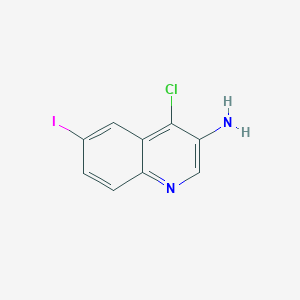
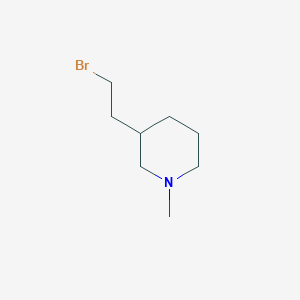
![4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13122436.png)
![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)

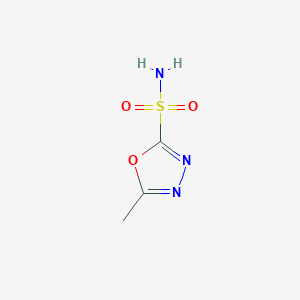
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
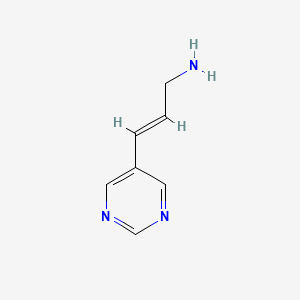
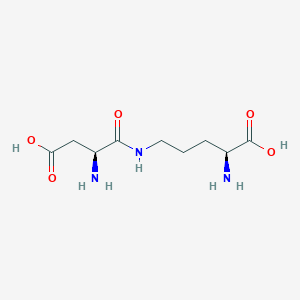
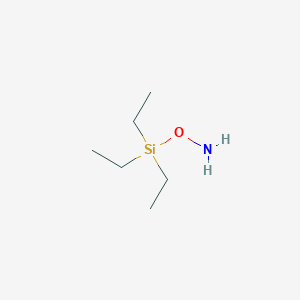
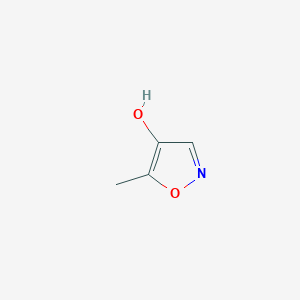
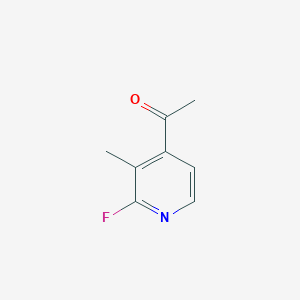
![6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine](/img/structure/B13122494.png)
